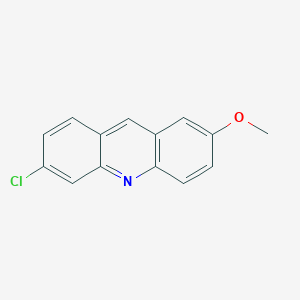

6-Chloro-2-methoxyacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21332-86-5 |

|---|---|

Molecular Formula |

C14H10ClNO |

Molecular Weight |

243.69 g/mol |

IUPAC Name |

6-chloro-2-methoxyacridine |

InChI |

InChI=1S/C14H10ClNO/c1-17-12-4-5-13-10(7-12)6-9-2-3-11(15)8-14(9)16-13/h2-8H,1H3 |

InChI Key |

PUCLDGXQJWAWHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-2-methoxyacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-Chloro-2-methoxyacridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathways, physicochemical characteristics, spectroscopic profile, and reactivity of this acridine derivative. The synthesis of the key intermediate, 6-chloro-2-methoxy-9(10H)-acridone, via the Ullmann condensation is thoroughly described, along with its subsequent conversion to the target molecule. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected properties and reactivity based on established principles of acridine chemistry. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel acridine-based compounds.

Introduction

Acridine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest across various scientific disciplines. Their planar tricyclic structure allows for intercalation into DNA, a property that has been extensively exploited in the development of anticancer and antimalarial agents.[1][2] The unique photophysical properties of acridines also make them valuable as fluorescent probes and in materials science.[3][4]

This compound is a substituted acridine derivative that holds potential as a scaffold for the development of novel therapeutic agents and functional materials. The presence of a chloro substituent at the 6-position and a methoxy group at the 2-position offers opportunities for further chemical modification, allowing for the fine-tuning of its biological and physical properties. This guide provides a detailed exploration of the chemical landscape of this promising molecule.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the synthesis of the key intermediate, 6-chloro-2-methoxy-9(10H)-acridone.

Synthesis of 6-Chloro-2-methoxy-9(10H)-acridone

The preparation of the acridone core is accomplished via an Ullmann condensation reaction, followed by an intramolecular cyclization.

2.1.1. Step 1: Ullmann Condensation

The initial step involves the copper-catalyzed coupling of 2,5-dichlorobenzoic acid and p-anisidine to form N-(4-methoxyphenyl)-5-chloroanthranilic acid. The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds.[5]

}

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-5-chloroanthranilic acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichlorobenzoic acid (1 equivalent), p-anisidine (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide and 1,10-phenanthroline.

-

Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 150-180°C and maintain vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a dilute solution of hydrochloric acid. This will precipitate the product.

-

Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-methoxyphenyl)-5-chloroanthranilic acid.

Causality Behind Experimental Choices:

-

High-boiling polar solvent: The Ullmann condensation typically requires high temperatures to proceed at a reasonable rate. Solvents like NMP and DMF are used due to their high boiling points and ability to dissolve the reactants.[6]

-

Copper catalyst and ligand: Copper(I) iodide is a common catalyst for this reaction. The addition of a ligand like 1,10-phenanthroline can improve the catalyst's solubility and activity.[5]

-

Base: Anhydrous potassium carbonate is used to neutralize the carboxylic acid and the HCl generated during the reaction, driving the equilibrium towards product formation.

2.1.2. Step 2: Intramolecular Cyclization

The synthesized N-(4-methoxyphenyl)-5-chloroanthranilic acid is then cyclized to form the acridone ring system. This is typically achieved by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[2]

}

Experimental Protocol: Synthesis of 6-Chloro-2-methoxy-9(10H)-acridone

-

Reaction Setup: Place the N-(4-methoxyphenyl)-5-chloroanthranilic acid in a round-bottom flask.

-

Reagent Addition: Add an excess of polyphosphoric acid (PPA) to the flask.

-

Reaction Conditions: Heat the mixture to 120-140°C with stirring for 2-4 hours. The reaction mixture will become viscous and change color.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the acridone product.

-

Purification: Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Conversion to this compound

The final step involves the conversion of the acridone to the target acridine. This is a two-step process involving chlorination at the 9-position followed by a selective reduction or substitution.

2.2.1. Step 3: Synthesis of 6,9-Dichloro-2-methoxyacridine

The acridone is converted to the highly reactive 9-chloroacridine derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7][8]

Experimental Protocol: Synthesis of 6,9-Dichloro-2-methoxyacridine

-

Reaction Setup: Suspend 6-chloro-2-methoxy-9(10H)-acridone in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃ and precipitate the product.

-

Purification: Filter the solid, wash with water, and then with a dilute solution of sodium carbonate. The crude 6,9-dichloro-2-methoxyacridine can be purified by recrystallization from a solvent such as toluene or xylene.

2.2.2. Step 4: Selective Removal of the 9-Chloro Substituent

This step is the most challenging, as the 9-chloro substituent is highly susceptible to nucleophilic attack. A direct, high-yield method for the selective removal of the 9-chloro group to yield this compound is not well-documented in readily available literature. However, a plausible approach would involve a selective reduction or a nucleophilic substitution followed by removal of the substituting group. A potential, though not explicitly verified for this substrate, method would be catalytic hydrogenation.

Hypothetical Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 6,9-dichloro-2-methoxyacridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a palladium-based catalyst, such as palladium on carbon (Pd/C), and a base like sodium acetate to neutralize the HCl formed.

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

-

Monitoring: The reaction progress should be carefully monitored by TLC to maximize the formation of the desired product and minimize over-reduction of the acridine ring or cleavage of the 6-chloro substituent.

-

Work-up and Purification: Upon completion, filter the catalyst and evaporate the solvent. The crude product would require purification by column chromatography to isolate this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with related acridine derivatives.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₄H₁₀ClNO |

| Molecular Weight | 243.69 g/mol |

| Appearance | Likely a yellow to brown crystalline solid |

| Melting Point | Expected to be a high-melting solid |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents |

| pKa | The acridine nitrogen is weakly basic |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the acridine core and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The chemical shifts of the carbons directly attached to the chlorine, oxygen, and nitrogen atoms would be particularly informative.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching vibrations of the acridine ring, and C-O stretching of the methoxy group.

Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of the acridine nucleus and the influence of the chloro and methoxy substituents.

Reactivity of the Acridine Ring

The acridine ring system is generally susceptible to both electrophilic and nucleophilic attack.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group would activate the ring towards electrophilic substitution, while the electron-withdrawing chloro group would have a deactivating effect. The positions of substitution would be directed by the combined influence of these groups.

-

Nucleophilic Aromatic Substitution: The chloro group at the 6-position is not as reactive as a chloro group at the 9-position. Nucleophilic substitution at C6 would likely require harsh reaction conditions.[9] The 9-position of the acridine ring is the most susceptible to nucleophilic attack.[10]

Reactivity of the Substituents

-

6-Chloro Group: As mentioned, this group is relatively unreactive towards nucleophilic substitution compared to a 9-chloro substituent. However, under forcing conditions, it could potentially be displaced by strong nucleophiles.

-

2-Methoxy Group: The methoxy group is generally stable, but it can be cleaved under strongly acidic conditions.

Potential Applications

Given the established biological activities of acridine derivatives, this compound serves as a valuable scaffold for the development of new therapeutic agents. The chloro and methoxy groups provide handles for further functionalization to optimize pharmacological properties. Its fluorescent properties, characteristic of the acridine core, also suggest potential applications in the development of novel fluorescent probes and sensors.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound. While specific experimental data for this compound is not extensively reported, a reliable synthetic strategy via the Ullmann condensation and subsequent transformations has been outlined. The predicted physicochemical and spectroscopic properties, along with an analysis of its expected reactivity, provide a solid foundation for researchers interested in utilizing this molecule in their synthetic and drug discovery endeavors. Further research is warranted to fully characterize this compound and explore its potential in various applications.

References

-

Ullmann condensation. In Wikipedia; 2023. Accessed February 7, 2026. [Link]

-

6-Chloro-2-methoxy-9-acridinamine. PubChem. Accessed February 7, 2026. [Link]

- Preparation method of 6-chloro-3-methyl uracil.

-

Synthesis of 6-chlorohexanol. ResearchGate. Accessed February 7, 2026. [Link]

-

Studies on 9-amino-6-chloro-2-methoxy Acridine Fluorescence Quenching and Enhancement in Relation to Energy Transduction in Spheroplasts and Intact Cells of the Cyanobacterium Plectonema Boryanum. PubMed. Accessed February 7, 2026. [Link]

-

Medicinal chemistry of acridine and its analogues. PMC. Accessed February 7, 2026. [Link]

-

Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. Accessed February 7, 2026. [Link]

-

Nucleophilic substitution of chlorine in 9-chloroacridine with amino(hydrazine, thioxo)-1,2,4-triazines. ResearchGate. Accessed February 7, 2026. [Link]

-

Synthesis of cyclization precursors 2. a) NBS, 4‐nitroanthranilic acid,... ResearchGate. Accessed February 7, 2026. [Link]

-

Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Accessed February 7, 2026. [Link]

-

Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. PMC. Accessed February 7, 2026. [Link]

-

ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing. Accessed February 7, 2026. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. PMC. Accessed February 7, 2026. [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Publishing. Accessed February 7, 2026. [Link]

-

Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline. Accessed February 7, 2026. [Link]

-

Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH. Accessed February 7, 2026. [Link]

-

nucleophilic aromatic substitutions. YouTube. Accessed February 7, 2026. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. Accessed February 7, 2026. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Accessed February 7, 2026. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Accessed February 7, 2026. [Link]

-

REACTIONS AT C-9 POSITION OF ACRIDINE DERIVATIVES. PART XVIII . ON THE MECHANISM OF HYDROLYSIS (SOLVOLYSIS) OF 9-CHLOROACRIDINE IN AQUEOUS ACETIC ACID. Semantic Scholar. Accessed February 7, 2026. [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Accessed February 7, 2026. [Link]

-

Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]-acridines. MDPI. Accessed February 7, 2026. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. BG. Accessed February 7, 2026. [Link]

-

Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. Accessed February 7, 2026. [Link]

-

6 9 Dichloro 2 Methoxyacridine 97%. Cenmed Enterprises. Accessed February 7, 2026. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 3. 6-Chloro-2-methoxy-9-acridinamine | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L05913.06 [thermofisher.com]

- 8. cenmed.com [cenmed.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

9-Amino-6-chloro-2-methoxyacridine (ACMA): A Comprehensive Technical Guide for Researchers

Introduction: The Versatility of a Fluorescent Probe

9-Amino-6-chloro-2-methoxyacridine, commonly known as ACMA, is a highly versatile, cell-permeable fluorescent molecule that has become an indispensable tool in various fields of biological and chemical research. Its unique photophysical properties, primarily its sensitivity to the local environment, allow it to serve as a sophisticated reporter for two fundamental biological phenomena: the formation of pH gradients across membranes and the intricate process of DNA intercalation. This guide provides an in-depth exploration of the structure, mechanisms, and practical applications of ACMA, tailored for researchers, scientists, and professionals in drug development.

The Core Structure: Understanding ACMA's Physicochemical Properties

ACMA belongs to the acridine family of organic compounds, characterized by a tricyclic aromatic structure. The specific substitutions on the acridine ring—an amino group at position 9, a chlorine atom at position 6, and a methoxy group at position 2—confer its distinct fluorescent and interactive properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClN₂O | |

| Molecular Weight | 258.71 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Excitation Maximum (DNA-bound) | ~419 nm | |

| Emission Maximum (DNA-bound) | ~483 nm | |

| Excitation Maximum (Free in solution) | ~411 nm | |

| Emission Maximum (Free in solution) | ~475 nm | |

| Synonyms | ACMA, NSC 15300 |

A brief overview of a general synthetic route for 9-aminoacridines involves the reaction of a substituted 9-chloroacridine with an amine. The synthesis of the 9-chloroacridine precursor can be achieved through various methods, including the use of triflates of salicylic acid derivatives. This allows for a modular approach to creating a library of 9-aminoacridine compounds with diverse substitutions.

Mechanism of Action I: ACMA as a Sensitive Reporter of Proton Gradients

One of the most powerful applications of ACMA is its use as a real-time sensor for the establishment of a transmembrane pH gradient (ΔpH). This property is crucial for studying the function of various membrane-bound ATPases and other ion transport proteins.[1] The underlying principle is the quenching of ACMA's fluorescence upon protonation and accumulation in an acidic environment.[2][3]

The uncharged form of ACMA is membrane-permeable and can freely diffuse across a lipid bilayer.[3] When a proton gradient is established, with the interior of a vesicle or organelle becoming more acidic, the amino group of ACMA becomes protonated. This charged form is membrane-impermeable and becomes trapped within the acidic compartment.[3] The aggregation of protonated ACMA molecules inside the vesicle leads to a significant quenching of its fluorescence.[3] The rate and extent of this fluorescence quenching are directly proportional to the rate and magnitude of the proton influx.

Mechanism of Action II: A DNA Intercalator with Sequence Preference

Beyond its role as a pH indicator, ACMA is a potent DNA intercalator.[4] This property allows it to be used for labeling and studying DNA. The planar tricyclic ring of ACMA inserts itself between the base pairs of the DNA double helix. This intercalation process leads to a change in the photophysical properties of ACMA, most notably an enhancement of its fluorescence upon binding.

Interestingly, ACMA exhibits a preference for binding to poly(dA-dT) sequences.[2][4] The fluorescence lifetime of ACMA is known to decrease with the incorporation of guanosine residues, suggesting that the local base composition influences the binding and fluorescent properties of the dye.[4] The interaction of ACMA with DNA is complex and can involve more than one binding mode, including both intercalation and external binding.[5][6] This interaction can induce conformational changes in the DNA, such as unwinding of the double helix, which can interfere with the function of DNA-associated proteins.

Experimental Protocol: Measuring Proton Gradients in Proteoliposomes using ACMA

This protocol provides a robust framework for assessing the activity of proton-pumping membrane proteins reconstituted into liposomes.

I. Materials and Reagents:

-

Proteoliposomes (containing the reconstituted protein of interest)

-

ACMA (stock solution in DMSO, e.g., 1 mM)

-

Assay Buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.5)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (protonophore, stock solution in ethanol, e.g., 1 mM)

-

Valinomycin (K⁺ ionophore, stock solution in ethanol, e.g., 1 mM)

-

ATP or other substrate to initiate proton pumping (if applicable)

-

96-well black, flat-bottom microplates

-

Fluorescence plate reader with excitation at ~410 nm and emission at ~490 nm

II. Step-by-Step Methodology:

-

Preparation of the ACMA Working Solution: Dilute the ACMA stock solution in the Assay Buffer to a final working concentration (e.g., 1 µM). It is crucial to determine the optimal ACMA concentration empirically to minimize self-quenching while ensuring a sufficient signal.

-

Assay Setup:

-

Add the Assay Buffer to the wells of the 96-well plate.

-

Add the proteoliposomes to the wells. The amount should be optimized to give a robust signal.

-

Add the ACMA working solution to each well.

-

If the proton pump is electrogenic, add valinomycin to dissipate the membrane potential, allowing for the measurement of the pH gradient component of the proton-motive force.

-

-

Baseline Fluorescence Reading: Place the plate in the fluorescence reader and record the baseline fluorescence for a few minutes to ensure a stable signal.

-

Initiation of Proton Pumping: Inject the substrate (e.g., ATP) into the wells to initiate the activity of the reconstituted proton pump.

-

Monitoring Fluorescence Quenching: Immediately after substrate addition, begin continuous monitoring of the fluorescence intensity. A decrease in fluorescence indicates proton influx and the formation of a pH gradient.

-

Dissipation of the Proton Gradient: After the fluorescence signal has reached a steady-state (or after a desired time point), inject CCCP into the wells. CCCP will dissipate the proton gradient, leading to the de-protonation and release of ACMA from the vesicles, resulting in a recovery of fluorescence.

-

Data Analysis: The rate of fluorescence quenching can be calculated from the initial linear phase of the quenching curve. The extent of quenching is the difference between the initial fluorescence and the minimum fluorescence reached. The recovery of fluorescence upon CCCP addition confirms that the quenching was due to a pH gradient.

Applications in Research and Drug Development

The dual functionality of ACMA makes it a valuable tool in numerous research and development applications:

-

High-Throughput Screening: The fluorescence-based nature of ACMA assays makes them amenable to high-throughput screening for inhibitors or activators of ion channels and transporters.

-

Mechanistic Studies of Membrane Proteins: ACMA allows for detailed kinetic and mechanistic studies of proton pumps, such as vacuolar-type H⁺-ATPases (V-ATPases).[3]

-

Drug-DNA Interaction Studies: As a DNA intercalator, ACMA can be used to screen for compounds that compete for DNA binding sites, which is relevant in the development of certain anticancer agents.

-

Antimicrobial Research: The ability to monitor proton gradients is crucial in studying the mechanism of action of antimicrobial agents that disrupt the proton-motive force in bacteria.

-

Mitochondrial and Chloroplast Research: ACMA has been used to study energy transduction in organelles like mitochondria and chloroplasts.[2]

Conclusion: A Bright Future for a Classic Probe

9-Amino-6-chloro-2-methoxyacridine continues to be a cornerstone fluorescent probe in the life sciences. Its ability to report on two fundamental cellular processes—proton translocation and DNA binding—ensures its continued relevance in both basic research and applied drug discovery. The insights provided in this guide are intended to empower researchers to effectively harness the capabilities of this remarkable molecule in their scientific endeavors.

References

-

Studies on 9-amino-6-chloro-2-methoxy Acridine Fluorescence Quenching and Enhancement in Relation to Energy Transduction in Spheroplasts and Intact Cells of the Cyanobacterium Plectonema Boryanum . PubMed. [Link]

-

ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA . ResearchGate. [Link]

-

Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers . PMC. [Link]

-

ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA . RSC Publishing. [Link]

-

The mode of binding ACMA-DNA relies on the base-pair nature . PubMed. [Link]

-

Establishment of a fluorescence assay for characterization of protein-mediated vesicle fusion and acidification . eDiss. [Link]

Sources

- 1. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mechanism of Action of 6-Chloro-2-methoxyacridine Scaffolds

[1]

Executive Summary

6-Chloro-2-methoxyacridine is the defining pharmacophore of the 9-aminoacridine class of DNA-intercalating agents.[1] While the specific biological activity is often modulated by substitution at the 9-position (e.g., in Quinacrine or the fluorescent probe ACMA ), the this compound core provides the essential planar tricyclic architecture required for

This guide dissects the molecular mechanics of this scaffold, moving from its physicochemical basis to its dual-mode DNA interaction (intercalation vs. groove binding) and its utility as a pH-gradient sensor in bioenergetics.[1]

Molecular Architecture & Physicochemical Basis[1]

The biological efficacy of this compound rests on three structural pillars:

-

Planarity: The tricyclic acridine ring is rigidly planar, allowing insertion between stacked DNA base pairs (intercalation).[1]

-

Electronic Polarization: The 6-chloro (electron-withdrawing) and 2-methoxy (electron-donating) substituents create a specific dipole moment that orients the molecule within the DNA helix, optimizing stacking interactions with guanine-cytosine pairs.[1]

-

Protonation State: The ring nitrogen (N10) and the exocyclic amine (at C9, in derivatives like ACMA) are protonatable.[1] At physiological pH, the molecule exists as a cation, facilitating electrostatic attraction to the negatively charged DNA phosphate backbone.[1]

Structural Distinction: Precursor vs. Bioactive Agent

Researchers must distinguish between the synthetic intermediate and the bioactive forms:

-

6-Chloro-2-methoxy-9-acridinone: The oxidized, non-intercalating precursor.[1]

-

6,9-Dichloro-2-methoxyacridine: The highly reactive intermediate used for derivatization (susceptible to nucleophilic attack at C9).[1]

-

9-Amino-6-chloro-2-methoxyacridine (ACMA): The primary bioactive model discussed here, used as a fluorescent probe and intercalator.[1][2]

Primary Mechanism: DNA Intercalation & Binding Modes[1][3][4]

Unlike simple intercalators, the this compound scaffold (specifically ACMA) exhibits a complex, multi-modal interaction with DNA.[1][3] Research identifies three distinct complexes formed based on the drug-to-phosphate (D/P) ratio.

The Three-Complex Model (PD I, II, III)[1][4][5]

| Complex Type | Binding Mode | Affinity ( | Structural Consequence |

| PD I | Classical Intercalation | The planar ring slides between base pairs.[1] This lengthens the DNA helix and increases viscosity.[1] Follows the neighbor exclusion principle (saturates at 1 dye per 2 base pairs).[1] | |

| PD II | Groove Binding | Occurs as saturation approaches.[1] The acridine binds externally to the major/minor groove via electrostatic interactions with the backbone. | |

| PD III | Stacking/Aggregation | At high concentrations, external dye molecules stack upon each other along the helix exterior, causing precipitation or aggregation.[1] |

Sequence Selectivity

While the scaffold intercalates generally, it shows a preference for poly(dA-dT) sequences.[1][2] The fluorescence lifetime of the acridine moiety decreases significantly upon incorporation of guanosine, suggesting a quenching mechanism via electron transfer from Guanine to the excited acridine state.

Diagram: Multi-Modal DNA Interaction Pathway

The following diagram illustrates the kinetic progression from free ligand to the formation of the three distinct DNA complexes.

Figure 1: Kinetic pathway of this compound binding to DNA, progressing from electrostatic attraction to intercalation (PD I) and external binding modes (PD II/III).[1]

Secondary Mechanism: pH-Gradient Sensing (Fluorescence Quenching)[1]

Beyond DNA binding, the 9-amino derivative (ACMA) is a premier tool for bioenergetics due to its lysosomotropic properties.[1]

Mechanism of Quenching[1]

-

Permeability: The neutral (deprotonated) form of the molecule is membrane-permeable.[1]

-

Trapping: Upon entering an acidic compartment (e.g., lysosome or energized vesicle), the amine becomes protonated.[1] The charged cationic form is membrane-impermeable and becomes trapped.[1]

-

Quenching: As the concentration of the acridine increases inside the vesicle, fluorescence is quenched (via self-stacking and aggregation).[1]

-

Application: This allows researchers to measure

across tonoplasts or mitochondrial membranes in real-time.[1]

Experimental Protocols

Protocol A: Determination of DNA Binding Mode (Viscosity vs. Fluorescence)

Rationale: Viscosity is the "gold standard" for proving intercalation.[1] Intercalators increase DNA length (viscosity increases), while groove binders do not.[1]

Materials:

-

Calf Thymus DNA (highly polymerized).[1]

-

Ubbelohde viscometer.[1]

-

Buffer: 10 mM HEPES, pH 7.4 (Maintain ionic strength to prevent non-specific backbone binding).[1]

Workflow:

-

Preparation: Prepare a fixed concentration of DNA (

bp) in the viscometer.[1] -

Titration: Aliquot the acridine stock into the viscometer.

-

Measurement: Measure flow time (

) for each drug/DNA ratio ( -

Calculation: Plot

vs. binding ratio (

Protocol B: Fluorescence Quenching for Measurement

Rationale: Validates proton pumping activity in membrane vesicles.[1]

Workflow:

-

Baseline: Incubate membrane vesicles (0.4 mg protein/mL) with

ACMA in reaction buffer. Monitor fluorescence (Ex: 410 nm, Em: 480 nm).[1] Signal should be stable and high. -

Activation: Add ATP and

to initiate the proton pump.[1] -

Observation: Fluorescence should decrease exponentially (quenching) as ACMA accumulates inside the acidifying vesicles.[1]

-

Validation: Add Gramicidin D or

(uncouplers).[1] Fluorescence should instantly recover to baseline, proving the quenching was pH-gradient dependent.[1]

Diagram: Experimental Decision Logic

Figure 2: Decision tree for experimentally validating the binding mode of acridine derivatives.

References

-

Galy, J. P., et al. (2025).[1] ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing.[1] Retrieved from [Link][1]

-

Baguley, B. C., et al. (2003).[1][6] Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? Current Medicinal Chemistry.[1][6] Retrieved from [Link]

-

Kraayenhof, R., et al. (1982).[1] Studies on 9-amino-6-chloro-2-methoxy Acridine Fluorescence Quenching and Enhancement. PubMed.[1] Retrieved from [Link]

-

Lee, H., et al. (2017).[1][7] Design, synthesis and characterization of novel quinacrine analogs. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 6-Chloro-2-methoxy-9-acridinamine | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and characterization of novel quinacrine analogs that preferentially kill cancer over non-cancer cells through the down-regulation of Bcl-2 and up-regulation of Bax and Bad - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Embrace: A Technical Guide to the DNA Intercalation Mechanism of 6-Chloro-2-methoxyacridine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2-methoxyacridine (CMA) and its derivatives, particularly the well-studied 9-amino-6-chloro-2-methoxyacridine (ACMA), represent a class of heterocyclic aromatic compounds with significant biological activity. Their planar structure allows them to function as potent DNA intercalating agents, a mechanism that underpins their cytotoxic and mutagenic properties.[1][2] This guide provides a comprehensive technical overview of the DNA intercalation mechanism of CMA. We will deconstruct the molecular interactions, detail the essential biophysical techniques used for its characterization, and explore the thermodynamic and kinetic landscape of the binding process. This document is intended to serve as a foundational resource for researchers engaged in the study of DNA-ligand interactions and the development of novel acridine-based therapeutics.

Introduction: The Acridine Core and its Affinity for DNA

Acridine-based compounds are a cornerstone in the study of DNA-ligand interactions and have a long history in therapeutic applications. Their defining feature is a planar, tricyclic aromatic ring system that is sterically and electronically suited for insertion between the base pairs of the DNA double helix.[2] This process, known as intercalation, deforms the DNA structure by unwinding and lengthening the helix, thereby disrupting critical cellular processes like DNA replication and transcription.[2][3]

The specific compound, this compound, is a scaffold that can be further functionalized. The most extensively researched derivative is 9-Amino-6-chloro-2-methoxyacridine (ACMA), a cell-permeable fluorescent probe that serves as a model for understanding this class of intercalators.[4][5][6] The substituents—a chloro group at position 6 and a methoxy group at position 2—modify the electronic properties and steric profile of the acridine ring, influencing its binding affinity and sequence selectivity.

Key Properties of ACMA:

-

Intercalates into DNA, with a preference for poly(dA-dT) sequences. [4][5][6]

-

Fluorescence is pH-dependent and quenched upon the formation of a pH gradient. [6][7]

-

Exhibits biological activities including acetylcholinesterase inhibition, cytotoxicity, and mutagenicity. [1][4][5]

The Molecular Mechanism of Intercalation

The interaction between CMA/ACMA and DNA is a multi-step process governed by a combination of non-covalent forces. While often simplified as a single event, the binding involves at least two distinct modes: external electrostatic binding and the canonical intercalation.

Classical Intercalation Model: The primary and most studied binding mode is intercalation, where the planar acridine ring slips into the space between adjacent DNA base pairs. This insertion is stabilized by:

-

π-π Stacking Interactions: Favorable orbital overlap between the aromatic system of the acridine ring and the purine/pyrimidine bases of DNA.

-

Van der Waals Forces: Close-contact interactions within the intercalation pocket.

-

Hydrophobic Effects: The displacement of water molecules from the DNA core and the ligand surface provides a significant entropic driving force for binding.[8]

This process induces significant conformational changes in the DNA, including:

-

Helix Lengthening: The insertion of the ~3.4 Å thick aromatic ring increases the distance between base pairs.

-

Helix Unwinding: To accommodate the intercalator, the DNA helix must unwind, leading to a decrease in the helical twist angle at the binding site. Viscometric titrations have determined the unwinding angle for related acridine derivatives to be around 17 degrees.[9]

Caption: The process of DNA intercalation by CMA.

Multiple Binding Modes: Research indicates that ACMA can form up to three distinct complexes with DNA (PDI, PDII, and PDIII).[1]

-

PDI: Represents the classical intercalation complex.

-

PDII and PDIII: These are also intercalated species but are further characterized by additional ACMA molecules bound externally to the DNA backbone, likely through electrostatic interactions with the phosphate groups.[1]

This complexity highlights the necessity of using multiple biophysical techniques to fully characterize the binding landscape, as different methods may be more or less sensitive to specific binding modes.

Biophysical Characterization: A Multi-Technique Approach

No single technique can fully elucidate the intricacies of DNA-ligand interactions. A robust analysis relies on the integration of several biophysical methods to probe the binding thermodynamics, kinetics, and structural consequences.

UV-Visible Absorption Spectroscopy

Causality: This technique is a fundamental first step for confirming an interaction.[10] The electronic orbitals (π-system) of the acridine ring interact with the orbitals of the DNA base pairs upon intercalation. This coupling alters the electronic transition energies of the chromophore, resulting in observable changes in the absorption spectrum.

Expected Observations for Intercalation:

-

Hypochromism: A decrease in the molar absorptivity of the acridine molecule.[10] This is a hallmark of intercalation, resulting from the restricted environment and stacking interactions within the DNA helix.

-

Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength (λmax) to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states due to the stabilization provided by the DNA environment.[10]

Protocol: Spectroscopic Titration

-

Preparation: Prepare a stock solution of CMA/ACMA in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2, with 100 mM NaCl). Prepare a concentrated stock of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration accurately by measuring absorbance at 260 nm.

-

Setup: Place a fixed concentration of CMA/ACMA in a quartz cuvette. Record its initial absorption spectrum (typically 300-500 nm).

-

Titration: Add small, successive aliquots of the ct-DNA stock solution to the cuvette. After each addition, mix thoroughly and allow the system to equilibrate (2-3 minutes).

-

Measurement: Record the absorption spectrum after each DNA addition.

-

Data Analysis: Plot the absorbance at λmax versus the DNA concentration. The resulting data can be fitted to binding models (e.g., the Wolfe-Shimer equation) to calculate the intrinsic binding constant (Kb).

Fluorescence Spectroscopy

Causality: ACMA is a fluorescent molecule, making this technique particularly powerful.[6] The fluorescence properties (intensity, lifetime, polarization) are highly sensitive to the molecule's local environment. Intercalation into the hydrophobic core of the DNA shields the molecule from solvent quenching and restricts its rotational freedom, leading to significant changes in its fluorescence signal.

Expected Observations for Intercalation:

-

Fluorescence Enhancement: A significant increase in fluorescence quantum yield as the molecule is protected from solvent molecules that would otherwise quench the excited state.

-

Fluorescence Anisotropy Increase: The large DNA molecule tumbles much more slowly in solution than the small, free ACMA molecule. When bound, ACMA's tumbling rate is dictated by the DNA, leading to a large increase in fluorescence anisotropy.[11]

Caption: Experimental workflow for fluorescence titration.

Protocol: Fluorescence Titration

-

Instrumentation: Use a spectrofluorometer with excitation and emission monochromators. For ACMA, typical wavelengths are Ex: 411-419 nm and Em: 475-483 nm.[6][12]

-

Preparation: Similar to UV-Vis titration, prepare solutions of ACMA and DNA in the same buffer. The concentration of ACMA should be low (e.g., 1-5 µM) to minimize self-quenching.

-

Titration: Perform a forward titration (adding DNA to ACMA) or a reverse titration (adding ACMA to DNA).

-

Measurement: Record the fluorescence emission spectrum or intensity at the peak wavelength after each addition.

-

Data Analysis: The change in fluorescence intensity can be used to calculate the binding constant (Kb) and the number of binding sites (n) using models such as the Scatchard analysis.[13]

Circular Dichroism (CD) Spectroscopy

Causality: Circular dichroism measures the differential absorption of left and right circularly polarized light by chiral molecules.[14] While ACMA itself is achiral, when it binds to the intrinsically chiral DNA helix, it can gain induced optical activity. Furthermore, the intercalation process perturbs the native DNA structure, which is reflected by changes in DNA's own CD spectrum.[15][16]

Expected Observations:

-

Induced CD Signal: Appearance of a CD signal in the absorption region of the acridine molecule (>300 nm), confirming its association with the chiral DNA environment.[17]

-

Changes in the DNA CD Spectrum: The canonical B-form DNA shows a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[14] Intercalation alters base stacking and helical parameters, causing changes in the intensity and position of these bands.

Protocol: CD Analysis

-

Sample Preparation: Prepare separate samples of DNA alone, ACMA alone, and a series of DNA-ACMA complexes at varying molar ratios (e.g., r = [ACMA]/[DNA]) in a low-salt buffer.

-

Measurement: Use a CD spectropolarimeter. Scan the DNA region (220-320 nm) and the drug absorption region (320-500 nm).

-

Data Interpretation: Compare the spectrum of the complex to the sum of the individual DNA and ACMA spectra. An induced CD signal in the drug region is direct evidence of binding. Changes in the 220-320 nm region provide insight into the specific conformational changes occurring in the DNA upon ligand binding.

Quantitative Analysis: Thermodynamics and Binding Affinity

A comprehensive understanding requires quantifying the strength and energetic drivers of the interaction.

Binding Constants and Stoichiometry

The binding affinity is typically reported as the intrinsic binding constant (Kb). Studies on ACMA and related acridines have reported binding constants in the range of 10^4 to 10^5 M⁻¹, indicating a moderate to strong interaction with DNA.[1][9][18]

| Parameter | Value | Method | Reference |

| Binding Constant (Kb) | (6.5 ± 1.1) x 10⁴ M⁻¹ (PDI Complex) | Absorbance, Fluorescence, Kinetics | [1] |

| Binding Constant (Kb) | (5.5 ± 1.5) x 10⁴ M⁻¹ (PDII Complex) | Absorbance, Fluorescence, Kinetics | [1] |

| Binding Constant (Kb) | (5.7 ± 0.03) x 10⁴ M⁻¹ (PDIII Complex) | Absorbance, Fluorescence, Kinetics | [1] |

| Binding Affinity | ~2.0 x 10⁵ M⁻¹ (relative to ethidium) | Viscometry | [9] |

| Unwinding Angle | ~17 degrees | Viscometry | [9] |

Table 1: Quantitative binding parameters for ACMA and related acridines with DNA.

Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for thermodynamic characterization as it directly measures the heat released or absorbed during a binding event.[19][] This allows for the simultaneous determination of the binding constant (Kb), the stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. The entropy of binding (ΔS) can then be calculated.

Protocol: ITC Experiment

-

Setup: Place a solution of DNA in the ITC sample cell. Fill the injection syringe with a more concentrated solution of ACMA.

-

Titration: Perform a series of small, precisely controlled injections of ACMA into the DNA solution while monitoring the heat change.

-

Data Analysis: The resulting thermogram shows peaks corresponding to the heat change per injection. Integrating these peaks and plotting them against the molar ratio of ligand to DNA generates a binding isotherm. Fitting this curve provides the key thermodynamic parameters.

Interpreting Thermodynamic Signatures:

-

ΔG (Gibbs Free Energy): Must be negative for a spontaneous interaction. Calculated from ΔG = -RTln(Kb).

-

ΔH (Enthalpy): A negative ΔH indicates the reaction is enthalpically driven (favorable bond formation, van der Waals, H-bonds). A positive ΔH suggests it is enthalpically opposed.

-

ΔS (Entropy): A positive ΔS indicates the reaction is entropically driven, often due to the hydrophobic effect and the release of counterions from the DNA backbone.[8][21]

For many DNA intercalators, the binding is found to be entropically driven, underscoring the critical role of the hydrophobic effect.[8][21]

Caption: Relationship between biophysical techniques and measured parameters.

Biological Ramifications of Intercalation

The physical act of intercalation has profound biological consequences. By distorting the DNA template, CMA and its derivatives can:

-

Inhibit DNA Polymerases and RNA Polymerases: The distorted template can stall these enzymes, effectively halting DNA replication and gene transcription.[2]

-

Trigger DNA Damage Response: The cell may recognize the intercalated complex as a form of DNA damage, activating repair pathways and potentially leading to apoptosis.

-

Induce Frameshift Mutations: The lengthening of the DNA by one base-pair distance can cause errors during replication, leading to the insertion or deletion of a base and resulting in frameshift mutations. The mutagenic potential of ACMA has been confirmed by the Ames test.[1]

-

Exhibit Cytotoxicity: The culmination of these disruptive effects on DNA-related processes leads to cell death, which is the basis for the use of some acridines as anticancer agents.[1][22]

Conclusion and Future Perspectives

The DNA intercalation mechanism of this compound is a classic example of structure-function relationships in medicinal chemistry. The planar aromatic core is predisposed to engage with the DNA double helix through a complex interplay of electrostatic, hydrophobic, and π-stacking interactions. A multi-pronged biophysical approach, combining spectroscopic, calorimetric, and hydrodynamic methods, is essential to fully deconvolute the binding modes, affinity, and thermodynamic drivers of this interaction.

While much is known, particularly from studies on the ACMA derivative, several areas warrant further investigation. High-resolution structural studies (X-ray crystallography or NMR) of CMA-oligonucleotide complexes would provide invaluable atomic-level detail of the intercalation pocket. Furthermore, exploring the role of electron transfer reactions within the CMA-DNA complex could reveal additional mechanisms of action relevant to its biological effects.[22][23] A deeper understanding of these molecular mechanisms will continue to guide the rational design of new acridine derivatives with enhanced efficacy and target specificity for therapeutic applications.

References

- Ruixibiotech. 9-Amino-6-chloro-2-methoxyacridine.

- Baguley, B. C., & Cain, B. F. (1982). The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA. PubMed.

- MCE. 9-Amino-6-chloro-2-methoxyacridine (ACMA) | pH Sensitive Fuorescent Probe. MedChemExpress.

- ChemicalBook. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2.

- PubChem. 6-Chloro-2-methoxy-9-acridinamine.

- Thermo Fisher Scientific. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg.

- Barone, G., et al. (2013). ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA. RSC Publishing.

- Morressier. (2020).

- Shahabadi, N., & Falsafi, M. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PMC.

- Cayman Chemical. 9-Amino-6-chloro-2-methoxyacridine (CAS 3548-09-2).

- BMG LABTECH. DNA-protein binding by fluorescence anisotropy.

- Chafchaouni-Márquez, H., et al. (2000).

- Norden, B., & Tjerneld, F. (1996). Analysing DNA complexes by circular and linear dichroism. PubMed.

- Ren, J., & Chaires, J. B. (2000).

- Rodger, A., & Nordén, B. (1996). Analysing DNA complexes by circular and linear dichroism. PubMed.

- De, S., et al. (2019).

- Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research | Oxford Academic.

- Kubota, Y. (1979).

- OMICS International. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques.

- Baguley, B. C., & Denny, W. A. (2003).

- Haugland, R. P. (1995). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.

- Sayed, M., et al. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. RSC Publishing.

- Moradpour hafshejani, S., et al. (2013). CD spectra in the visible region showing induced CD of the dyes in the...

- Roy, A., et al. (2018).

- BOC Sciences. Biophysical Assays | Protein Interaction Analysis.

- Parodi, S., et al. (1975). A clarification of the complex spectrum observed with the ultraviolet circular dichroism of ethidium bromide bound to DNA. Nucleic Acids Research.

- Sjöberg, B., et al. (2024). Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. MDPI.

Sources

- 1. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Derivatives of acridine used for DNA intercalation [morressier.com]

- 3. 6-Chloro-2-methoxy-9-acridinamine | C14H11ClN2O | CID 19080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Amino-6-chloro-2-methoxyacridine - Ruixibiotech [ruixibiotech.com]

- 5. 9-AMINO-6-CHLORO-2-METHOXYACRIDINE | 3548-09-2 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Energetics of DNA intercalation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The intercalation of 6-chloro-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Invitrogen ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Analysing DNA complexes by circular and linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. A Comprehensive Biophysical Analysis of the Effect of DNA Binding Drugs on Protamine-induced DNA Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity [mdpi.com]

- 22. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

6-Chloro-2-methoxyacridine fluorescence excitation and emission spectra

Executive Summary & Chemical Identity

This guide details the fluorescence excitation and emission characteristics of 9-Amino-6-chloro-2-methoxyacridine (ACMA).[1][2] While often referred to by the shorthand "6-Chloro-2-methoxyacridine," the 9-amino substituent is the critical auxochrome responsible for its utility as a fluorescent probe.

ACMA is a potent DNA intercalator and a pH-sensitive fluorophore. Unlike ethidium bromide, which exhibits fluorescence enhancement upon binding, ACMA is characterized by complex quenching behaviors, particularly in the presence of guanine residues or during accumulation in acidic compartments (proton trapping).

| Property | Details |

| Common Name | ACMA |

| IUPAC Name | 6-chloro-2-methoxyacridin-9-amine |

| CAS Number | 3548-09-2 |

| Molecular Formula | C₁₄H₁₁ClN₂O |

| Primary Application | DNA intercalation (A-T selective), transmembrane pH gradient monitoring |

Photophysical Properties

ACMA exhibits a distinct spectral signature in the blue-green region. Its fluorescence is highly sensitive to the microenvironment, particularly solvent polarity and the presence of quenchers (e.g., guanine bases in DNA).

Spectral Data

| Parameter | Value (Aqueous Buffer, pH 7.4) | Value (Methanol/Organic) |

| Excitation Maximum ( | 411 – 419 nm | ~415 nm |

| Emission Maximum ( | 475 – 483 nm | ~480 nm |

| Stokes Shift | ~64 nm | ~65 nm |

| Quantum Yield ( | High (Free in solution) | Variable (Quenched upon G-C binding) |

| Extinction Coefficient ( | ~6,500 - 10,000 M⁻¹cm⁻¹ (at |

Jablonski Diagram: Fluorescence Mechanism

The following diagram illustrates the electronic transitions governing ACMA fluorescence, including the non-radiative decay pathways (quenching) relevant to its application in DNA binding and pH sensing.

Caption: Energy diagram showing the excitation of ACMA to the S1 state and competing decay pathways. Note the prominence of quenching pathways in biological contexts.

Experimental Methodology

To obtain reproducible spectra, strict adherence to preparation protocols is required due to ACMA's tendency to self-aggregate at high concentrations and its sensitivity to pH.

Reagents & Equipment

-

Stock Solvent: DMSO or Methanol (ACMA has poor solubility in water).

-

Buffer: HEPES or Tris-HCl (pH 7.4). Avoid phosphate buffers if studying interactions with cationic metals.

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent) with slit widths set to 2–5 nm.

Step-by-Step Spectral Measurement Protocol

-

Stock Preparation:

-

Dissolve 1 mg of ACMA in 1 mL of DMSO to create a ~3.8 mM master stock.

-

Store at -20°C protected from light (amber vials).

-

-

Working Solution:

-

Dilute the master stock into the experimental buffer to a final concentration of 1–5 µM .

-

Note: Do not exceed 10 µM to avoid inner-filter effects and self-quenching.

-

-

Blank Correction:

-

Measure the buffer-only baseline to subtract Raman scattering (water peak at ~397 nm when exciting at 350 nm, but less interfering at 415 nm excitation).

-

-

Acquisition:

-

Excitation Scan: Fix emission at 480 nm; scan excitation from 300 to 460 nm.

-

Emission Scan: Fix excitation at 415 nm; scan emission from 430 to 600 nm.

-

Experimental Workflow Diagram

Caption: Operational workflow for characterizing ACMA fluorescence, ensuring minimal aggregation and solvent interference.

Factors Influencing Fluorescence

Understanding these factors is critical for interpreting data, especially in drug development assays involving DNA binding or liposomal formulations.

DNA Binding & Quenching

ACMA intercalates into DNA.[1] Unlike Ethidium Bromide, its fluorescence response is sequence-dependent:

-

Poly(dA-dT): Fluorescence is retained or slightly enhanced.

-

Poly(dG-dC): Fluorescence is quenched .

-

Mechanism: Photoinduced electron transfer (PET) from the guanine base to the excited acridine moiety causes quenching. This property allows ACMA to be used for base composition analysis.

pH Dependence (Transmembrane Gradients)

ACMA is a lipophilic amine. In cellular or liposomal studies:

-

Neutral pH: ACMA is permeable and fluorescent.

-

Acidic Compartments: ACMA diffuses across membranes, becomes protonated, and is trapped.

-

Result: Massive accumulation inside the acidic vesicle leads to concentration-dependent self-quenching .

-

Application: This makes ACMA a standard probe for measuring proton pump activity (e.g., ATPase activity). A decrease in total fluorescence indicates active proton pumping.

Safety & Handling (Acridine Class)

-

Mutagenicity: Like most acridines, ACMA is a frameshift mutagen due to its intercalation capability.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during weighing and stock preparation.

-

Disposal: Must be treated as hazardous chemical waste (incineration recommended).

References

-

PubChem. (n.d.). Compound Summary: 9-Amino-6-chloro-2-methoxyacridine.[1][2][3][4][5][6][] Retrieved from [Link]

- Fukui, K., et al. (1999). Distance dependence of electron transfer in acridine-intercalated DNA. Journal of Photochemistry and Photobiology B: Biology. (Cited for quenching mechanism).

-

Härd, T., et al. (1989). On the flexibility of DNA: Time-resolved fluorescence polarization of intercalated quinacrine and 9-amino-6-chloro-2-methoxyacridine. Journal of Physical Chemistry. (Cited for spectral properties).[2][5][][8][9][10][11]

Sources

- 1. ACMA (9-Amino-6-Chloro-2-Methoxyacridine) 100 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The mode of binding ACMA-DNA relies on the base-pair nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACMA (9-amino-6-chloro-2-methoxy acridine) forms three complexes in the presence of DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Studies on 9-amino-6-chloro-2-methoxy acridine fluorescence quenching and enhancement in relation to energy transduction in spheroplasts and intact cells of the cyanobacterium Plectonema boryanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. ifo.lviv.ua [ifo.lviv.ua]

A Comprehensive Technical Guide to the Solubility of 6-Chloro-2-methoxyacridine in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 6-Chloro-2-methoxyacridine

This compound, a heterocyclic aromatic compound, is a valuable tool in various scientific disciplines, particularly in biochemistry and cell biology. It is widely recognized for its utility as a fluorescent probe for measuring pH gradients across biological membranes and for intercalating into DNA.[1][2][3] The efficacy of this compound in these applications is fundamentally dependent on its ability to be dissolved and delivered in a biologically compatible solvent system. Understanding its solubility characteristics in common laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is therefore of paramount importance for experimental design, data reproducibility, and the ultimate success of research endeavors.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in DMSO and methanol. We will delve into the theoretical underpinnings of its solubility, present quantitative solubility data, and provide detailed, field-proven experimental protocols for preparing solutions of this compound. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Core Principles: Understanding the "Why" Behind Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be soluble in one another. The chemical structure of this compound, with its combination of a rigid, largely nonpolar acridine core and more polar methoxy and chloro substituents, results in a molecule with moderate polarity.

Molecular Interactions at Play

The solubility of this compound in DMSO and methanol can be attributed to the following intermolecular interactions:

-

Dipole-Dipole Interactions: Both DMSO and methanol are polar aprotic and protic solvents, respectively. The polar nature of the C-Cl and C-O bonds in this compound allows for favorable dipole-dipole interactions with the polar solvent molecules.

-

London Dispersion Forces: These forces are present between all molecules and contribute to the overall solubility. The large, planar aromatic system of the acridine core allows for significant van der Waals interactions.

-

Hydrogen Bonding: While this compound itself does not have strong hydrogen bond donating capabilities, the nitrogen atoms in the acridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. Methanol, as a protic solvent, can donate a hydrogen bond to these sites, enhancing solubility. DMSO is a strong hydrogen bond acceptor.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in DMSO and methanol. It is important to note that these values can be influenced by factors such as temperature, purity of the compound, and the method of dissolution.

| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 96.64 mM | [4] |

| Methanol | Approximately 1 mg/mL | 3.86 mM | [1][3] |

Note: The solubility in DMSO may require ultrasonic warming and heating to 60°C to achieve the stated concentration.[4]

Experimental Protocols for Solution Preparation

To ensure accurate and reproducible experimental results, it is crucial to follow a standardized protocol for preparing solutions of this compound. The following protocols are based on best practices and the available solubility data.

Protocol 1: Preparation of a Stock Solution in DMSO (High Concentration)

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted for various applications.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Water bath or heating block capable of reaching 60°C

-

Ultrasonic bath

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

Step-by-Step Methodology:

-

Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

-

Initial Solvent Addition: Transfer the weighed compound to a volumetric flask. Add a portion of DMSO to the flask, approximately 50-70% of the final desired volume.

-

Initial Dissolution: Vortex the mixture for 1-2 minutes to facilitate initial dissolution.

-

Heating and Sonication: Place the flask in a water bath or on a heating block set to 60°C. Intermittently, place the flask in an ultrasonic bath for 5-10 minute intervals. This combination of heat and sonication is critical for achieving the maximum solubility in DMSO.[4]

-

Cooling and Volume Adjustment: Once the compound is fully dissolved, allow the solution to cool to room temperature.

-

Final Volume Adjustment: Carefully add DMSO to the volumetric flask to reach the final desired volume.

-

Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Store the stock solution in a tightly sealed container, protected from light, at -20°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Methanol

This protocol is suitable for preparing a lower concentration working solution, as the solubility in methanol is significantly lower than in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Methanol

-

Vortex mixer

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

Step-by-Step Methodology:

-

Weighing the Compound: Accurately weigh the desired amount of this compound, not exceeding 1 mg per mL of methanol.

-

Solvent Addition: Transfer the weighed compound to a volumetric flask and add the final desired volume of methanol.

-

Dissolution: Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming may be applied if necessary, but is often not required for concentrations around 1 mg/mL.

-

Storage: Store the methanolic solution in a tightly sealed container, protected from light, at -20°C.

Visualizing the Process: Workflow and Molecular Interactions

To further clarify the experimental workflow and the underlying molecular interactions, the following diagrams are provided.

Caption: A generalized workflow for the preparation of this compound solutions.

Sources

An In-depth Technical Guide to 9-Amino-6-chloro-2-methoxyacridine (ACMA)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 9-Amino-6-chloro-2-methoxyacridine (CAS 3548-09-2), a heterocyclic aromatic compound commonly known by the acronym ACMA. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the practical applications and the scientific rationale behind its use. This guide will delve into the physicochemical properties, synthesis, and diverse applications of ACMA, with a particular focus on its utility in biological research and its potential in drug development.

Introduction to 9-Amino-6-chloro-2-methoxyacridine (ACMA)

9-Amino-6-chloro-2-methoxyacridine is a synthetically derived fluorescent dye belonging to the acridine family. Its rigid, planar tricyclic structure is responsible for its characteristic spectroscopic properties and its ability to interact with biomolecules. ACMA has garnered significant attention in the scientific community primarily for its utility as a sensitive fluorescent probe for monitoring pH gradients across biological membranes and for its capacity to intercalate into DNA.[1][2] These properties have made it an invaluable tool in cellular biology, biochemistry, and biophysics. Furthermore, its activity as an acetylcholinesterase inhibitor has opened avenues for its investigation in the context of neurodegenerative diseases.[3] This guide aims to provide a detailed exploration of these facets of ACMA, offering both foundational knowledge and practical protocols for its application.

Physicochemical and Spectroscopic Properties

The utility of ACMA in various scientific applications is intrinsically linked to its chemical and physical characteristics. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 3548-09-2 | |

| Molecular Formula | C₁₄H₁₁ClN₂O | |

| Molecular Weight | 258.7 g/mol | [4] |

| Appearance | Yellow solid powder | [5] |

| Melting Point | >250°C | |

| Solubility | Soluble in methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Insoluble in water. | [3] |

| Excitation Maximum (λex) | 411 nm (in Methanol), ~419 nm (when complexed with DNA) | [1][3] |

| Emission Maximum (λem) | 475 nm (in Methanol), ~483 nm (when complexed with DNA) | [1][3] |

| pKa | 8.6 (at 25°C) | |

| Storage Temperature | -20°C, protect from light | [2] |

Synthesis of 9-Amino-6-chloro-2-methoxyacridine

The synthesis of substituted acridines can be achieved through various established methods, such as the Bernthsen or Ullmann condensation reactions. A plausible and efficient laboratory-scale synthesis of 9-Amino-6-chloro-2-methoxyacridine can be conceptualized based on the nucleophilic aromatic substitution of a key precursor, 6,9-dichloro-2-methoxyacridine. This approach offers a direct route to the desired 9-amino functionality.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials. The first step involves the formation of the acridine core, followed by the introduction of the amino group at the 9-position.

Caption: Proposed synthetic workflow for 9-Amino-6-chloro-2-methoxyacridine (ACMA).

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established acridine synthesis methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 6,9-Dichloro-2-methoxyacridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(5-chloro-2-carboxyphenyl)-2-amino-4-methoxyphenol (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, approximately 10-15 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Isolation: The resulting precipitate, 6,9-dichloro-2-methoxyacridine, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

Step 2: Synthesis of 9-Amino-6-chloro-2-methoxyacridine (ACMA)

-

Reaction Setup: In a sealed reaction vessel, dissolve the crude 6,9-dichloro-2-methoxyacridine (1 equivalent) in molten phenol (approximately 10 equivalents) at around 80-90°C.

-

Amination: Add ammonium carbonate (an excess, e.g., 5-10 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 120-130°C and maintain for 2-3 hours with stirring.[5]

-

Work-up: Cool the reaction mixture and add an appropriate solvent such as acetone to precipitate the product as its hydrochloride salt.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 9-Amino-6-chloro-2-methoxyacridine.

Causality behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This reagent serves as both a dehydrating agent to facilitate the cyclization to the acridone and as a chlorinating agent to convert the acridone to the 9-chloroacridine derivative.

-

Phenol: Acts as a high-boiling solvent that can dissolve the reactants and facilitate the nucleophilic substitution at the 9-position.

-

Ammonium Carbonate: Serves as the source of ammonia for the amination reaction.

Applications in Research and Drug Development

ACMA's unique properties make it a versatile tool in various research fields, from fundamental cell biology to preclinical drug discovery.

Fluorescent Probe for DNA Intercalation

ACMA is a cell-permeable fluorescent probe that intercalates into DNA.[3] This interaction leads to a significant enhancement of its fluorescence, making it a useful stain for nucleic acids.[1] It exhibits a preference for binding to poly(dA-dT) sequences.[3] The fluorescence lifetime of the ACMA-DNA complex is known to decrease with the incorporation of guanosine residues.[3]

Experimental Protocol: DNA Titration with ACMA

-

Preparation of Solutions: Prepare a stock solution of ACMA in a suitable organic solvent (e.g., DMSO or methanol). Prepare a series of DNA solutions of varying concentrations in an appropriate buffer (e.g., Tris-HCl, pH 7.4).

-

Fluorimetric Measurement: In a quartz cuvette, place a fixed concentration of ACMA (e.g., 1-5 µM).

-

Titration: Sequentially add small aliquots of the DNA solution to the cuvette, allowing the system to equilibrate after each addition.

-

Data Acquisition: Record the fluorescence emission spectrum (e.g., 450-550 nm) after each addition, using an excitation wavelength of approximately 419 nm.

-

Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration to determine the binding affinity (binding constant).

pH-Sensitive Probe for Measuring Proton Gradients

The fluorescence of ACMA is highly dependent on the pH of its environment.[3] Specifically, its fluorescence is quenched in acidic environments. This property is extensively utilized to study the formation and dissipation of proton gradients across biological membranes, such as those in mitochondria, chloroplasts, and vacuoles.[1][2] It has been instrumental in studying the activity of proton pumps like ATPases.[6]

Experimental Protocol: Monitoring Proton Pumping in Vesicles

-

Vesicle Preparation: Prepare a suspension of membrane vesicles (e.g., submitochondrial particles or liposomes reconstituted with a proton pump) in a low-buffering capacity medium.

-

ACMA Addition: Add ACMA to the vesicle suspension to a final concentration of 1-5 µM.

-

Baseline Measurement: Record the baseline fluorescence in a fluorometer.

-

Initiation of Pumping: Initiate proton pumping by adding the appropriate substrate (e.g., ATP for H⁺-ATPase).

-

Fluorescence Quenching: Monitor the decrease in ACMA fluorescence over time, which corresponds to the acidification of the vesicle interior.

-

Dissipation of Gradient: The gradient can be dissipated by adding a protonophore (e.g., FCCP), which should lead to the recovery of fluorescence.

Acetylcholinesterase Inhibition and Relevance to Drug Development